5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a compound of significant interest in scientific research. This molecule's unique structural components include bromine, chlorine, and a tetrazole moiety, making it a versatile candidate for various chemical reactions and biological applications.
Synthetic routes and reaction conditions
Step 1: : Begin with 5-bromo-2-chlorobenzoic acid as the starting material.
Step 2: : Convert 5-bromo-2-chlorobenzoic acid to its corresponding acid chloride using thionyl chloride.
Step 3: : The acid chloride is then reacted with ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)amine to yield the target benzamide compound. This step typically involves a coupling reaction under mild conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.
Industrial production methods: : Industrial production may follow a similar route but scaled up and optimized for efficiency. Parameters such as reaction temperature, solvent, and purification methods are optimized to ensure high yields and purity.
Types of reactions
Reduction: : Reducing agents like lithium aluminum hydride can be used to reduce functional groups on the tetrazole ring.
Substitution: : Nucleophilic substitution reactions might involve reagents like sodium azide to introduce new functional groups.
Common reagents and conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major products
Phenolic derivatives.
Reduced tetrazole derivatives.
Substituted benzamides.
Scientific Research Applications
5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is valuable in various fields:
Chemistry: : It is studied for its reactivity and potential as a building block in organic synthesis.
Biology: : Its biological activity is explored for potential therapeutic effects.
Medicine: : Investigated for its potential as an active pharmaceutical ingredient, particularly in anti-inflammatory and antimicrobial drugs.
Industry: : Utilized in material science for developing new polymers and specialty chemicals.
Mechanism of Action
The compound's biological effects are mediated through interaction with specific molecular targets:
Molecular targets: : Enzymes, receptors, or ion channels that may be involved in inflammatory pathways.
Pathways: : The compound may inhibit or activate specific signaling pathways, leading to therapeutic effects such as reduced inflammation or antibacterial action.
Comparison with Similar Compounds
When compared to other benzamides or tetrazole-containing compounds, 5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide stands out due to its unique combination of halogens and tetrazole ring, which can enhance both its reactivity and biological activity.
List of similar compounds
5-bromo-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide.
2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide.
5-bromo-2-chloro-N-methylbenzamide.
This compound's unique structure and versatile applications make it a valuable subject for ongoing research.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN5O2/c1-25-12-5-3-11(4-6-12)23-15(20-21-22-23)9-19-16(24)13-8-10(17)2-7-14(13)18/h2-8H,9H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDSTWSXCIRFAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.